molecular formula C11H21NO3 B15350232 tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid

tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid

Cat. No.: B15350232
M. Wt: 215.29 g/mol
InChI Key: FMRMUWKFXBWRRY-NSHDSACASA-N
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Description

Tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid is an organic compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a pent-1-en-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid typically involves the reaction of tert-butyl carbamate with an appropriate alkene precursor under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity. For example, the use of tert-butyl(dimethyl)silyl]oxy derivatives has been reported in similar synthetic routes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the pent-1-en-3-yl moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with palladium on carbon for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, saturated hydrocarbons, ethers, and esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl 3-hydroxypropionate, tert-butyl (3-hydroxypropyl)carbamate, and tert-butyl (3-hydroxypropyl)carbamate hydrochloride .

Uniqueness

Tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields of research and industry highlight its significance.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid

InChI

InChI=1S/C11H21NO3/c1-6-11(7-2,8-13)12(9(14)15)10(3,4)5/h6,13H,1,7-8H2,2-5H3,(H,14,15)/t11-/m0/s1

InChI Key

FMRMUWKFXBWRRY-NSHDSACASA-N

Isomeric SMILES

CC[C@](CO)(C=C)N(C(=O)O)C(C)(C)C

Canonical SMILES

CCC(CO)(C=C)N(C(=O)O)C(C)(C)C

Origin of Product

United States

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